Kaempferol Hydrate Exhibits ~2-Fold Greater Antiproliferative Potency Than Quercetin Against MCF-7 Breast Cancer Cells
Kaempferol hydrate demonstrated an IC50 of 72.54 µg/mL against MCF-7 human breast adenocarcinoma cells, compared to 148.5 µg/mL for quercetin, representing a 2.05-fold greater potency [1]. Both compounds displayed substantially lower toxicity toward normal human umbilical vein endothelial cells (HUVECs), yielding favorable selectivity indices that support cell-type-specific antiproliferative action rather than non-selective cytotoxicity [1]. This head-to-head comparison was conducted under identical assay conditions using an MTT-based cytotoxicity protocol with HPLC-validated compound purity.
| Evidence Dimension | Cytotoxicity IC50 against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 72.54 µg/mL |
| Comparator Or Baseline | Quercetin IC50 = 148.5 µg/mL |
| Quantified Difference | 2.05-fold lower IC50 (greater potency) |
| Conditions | MTT assay; MCF-7 (human breast adenocarcinoma) and HUVEC (normal endothelial) cells; compound identity confirmed by validated RP-HPLC. |
Why This Matters
A two-fold potency difference directly impacts the concentration range required in cell-based anticancer screens, and selecting the less potent analog may lead to false negatives or require doses that compromise selectivity.
- [1] Quantitative Estimation and Cytotoxicity Studies of Quercetin & Kaempferol in Passiflora quadrangularis L. Journal of Pharmaceutical Innovation. 2026;21:346. DOI: 10.1007/s12247-026-10433-0. View Source
